1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene
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Overview
Description
1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is a chemical compound with the molecular formula C9H8Br2F2O2 and a molecular weight of 345.96 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene typically involves multiple steps, including bromination and the introduction of difluoromethoxy and ethoxy groups. The specific synthetic routes and reaction conditions can vary, but a common approach involves the following steps:
Introduction of Difluoromethoxy Group: This step involves the addition of a difluoromethoxy group to the benzene ring.
Introduction of Ethoxy Group: Finally, an ethoxy group is added to the benzene ring.
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.
Chemical Reactions Analysis
1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and coupling reactions. The difluoromethoxy and ethoxy groups can influence the compound’s reactivity and stability, affecting its behavior in various reactions .
Comparison with Similar Compounds
Similar compounds to 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene include:
1,4-Dibromo-2,2-dimethoxypropane: This compound has similar bromine and methoxy groups but differs in its overall structure and applications.
1,4-Dibromo-2-fluoromethoxybenzene: This compound lacks the ethoxy group, making it less versatile in certain reactions.
The uniqueness of this compound lies in its combination of bromine, difluoromethoxy, and ethoxy groups, which provide a distinct set of reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C9H8Br2F2O2 |
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Molecular Weight |
345.96 g/mol |
IUPAC Name |
1,4-dibromo-2-(difluoromethoxy)-3-ethoxybenzene |
InChI |
InChI=1S/C9H8Br2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
DBNGEJAIROKXIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1OC(F)F)Br)Br |
Origin of Product |
United States |
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